PF-303

Descripción

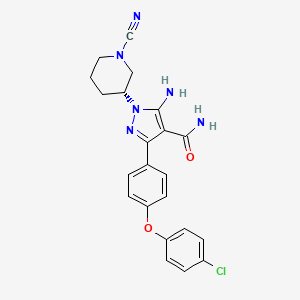

This compound belongs to the pyrazole-4-carboxamide class, characterized by a central pyrazole ring substituted with a carboxamide group at position 4, an amino group at position 5, and aryl/heteroaryl moieties at positions 1 and 2. Such structural features are common in kinase inhibitors and antimicrobial agents .

Propiedades

Fórmula molecular |

C22H21ClN6O2 |

|---|---|

Peso molecular |

436.9 g/mol |

Nombre IUPAC |

5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C22H21ClN6O2/c23-15-5-9-18(10-6-15)31-17-7-3-14(4-8-17)20-19(22(26)30)21(25)29(27-20)16-2-1-11-28(12-16)13-24/h3-10,16H,1-2,11-12,25H2,(H2,26,30)/t16-/m1/s1 |

Clave InChI |

YQUQOLJFVODMTO-MRXNPFEDSA-N |

SMILES isomérico |

C1C[C@H](CN(C1)C#N)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C(=O)N)N |

SMILES canónico |

C1CC(CN(C1)C#N)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C(=O)N)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions usually involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste. Advanced techniques such as high-throughput screening and process analytical technology (PAT) are employed to monitor and control the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of products, depending on the substituents introduced .

Aplicaciones Científicas De Investigación

5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Differences and Melting Points

Key Observations :

- Their melting points correlate with substituent bulkiness (e.g., 2,4-dichlorophenyl in 11b lowers the melting point compared to 11a) .

- Stereochemistry: The target compound’s (3R)-1-cyanopiperidin-3-yl group differs stereochemically from the (3S)-configured analog in . This may influence binding affinity in chiral environments, though specific data are unavailable .

- Aryloxy vs. Halogen Substitution: The 4-(4-chlorophenoxy)phenyl group in the target compound introduces an ether linkage absent in 11a/b. This could enhance solubility compared to purely halogenated analogs like 11b .

Key Observations :

- Kinase Inhibition: Pirtobrutinib shares the pyrazole-4-carboxamide scaffold but substitutes position 3 with a benzamido-methylphenyl group, enabling BTK binding. The target compound’s 4-chlorophenoxy group may target different kinases or receptors .

- Antimicrobial Potential: Analog 11b demonstrates structural similarity to the target compound, suggesting possible antimicrobial applications. However, the nitro group in 11b may confer toxicity limitations .

Crystallographic and Structural Data

- Hydrogen Bonding: In analogs like 4-[(4-chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide (–8), hydrogen bonding between the carboxamide and hydroxyl groups stabilizes crystal packing. The target compound’s cyanopiperidine group may participate in similar interactions .

- Torsional Angles : provides torsional angles for related pyrazole derivatives, which suggest conformational flexibility in the aryloxy substituents. This flexibility could influence the target compound’s binding mode .

Actividad Biológica

5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. This article reviews the current understanding of its biological properties, including antibacterial, enzyme inhibitory, and potential anticancer activities.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C19H20ClN5O2

- Molecular Weight : 375.85 g/mol

The presence of a chlorophenoxy group and a cyanopiperidine moiety is significant for its pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazole, including the compound , exhibit notable antibacterial activity. For instance, compounds related to this structure showed moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, with weaker effects on other bacterial strains .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE is crucial in neurotransmission, and its inhibition is relevant for conditions like Alzheimer's disease. Urease plays a role in various urological disorders.

- Acetylcholinesterase Inhibition : The compound demonstrated significant inhibitory activity with an IC50 value comparable to established inhibitors.

- Urease Inhibition : The compound exhibited strong urease inhibition, indicating potential applications in treating conditions associated with urease activity.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 2.14 - 6.28 |

| Urease | Strong inhibition |

Case Studies and Research Findings

- Study on Antibacterial Properties : A recent study evaluated various pyrazole derivatives for their antibacterial efficacy against multiple strains. The results indicated that the presence of specific substituents significantly enhanced activity against gram-positive bacteria .

- Enzyme Inhibition Research : Another research focused on the enzyme inhibition profile of similar compounds found that modifications in the piperidine ring led to varying degrees of AChE and urease inhibition, highlighting the importance of structural optimization for enhanced pharmacological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.